molecular formula C7H12O B3382660 2-Ethyl-2-pentenal CAS No. 3491-57-4

2-Ethyl-2-pentenal

Cat. No. B3382660
CAS RN: 3491-57-4
M. Wt: 112.17 g/mol
InChI Key: STWQWFMLBVYZTH-UHFFFAOYSA-N
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Description

2-Ethyl-2-pentenal is a chemical compound with the molecular formula C7H12O . It has an average mass of 112.170 Da and a monoisotopic mass of 112.088814 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not provided in the sources retrieved.


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 160.2±9.0 °C at 760 mmHg, and a vapour pressure of 2.4±0.3 mmHg at 25°C . It also has a flash point of 42.4±9.9 °C .

Scientific Research Applications

Homogeneous Catalysis by Noble Metal Salts

2-Ethyl-2-pentenal can be involved in the isomerization of olefins, a process catalyzed by palladium compounds. This reaction proceeds efficiently at moderate temperatures and atmospheric pressure, using solvents like ethyl acetate and methyl ethyl ketone. The study of these reactions provides insights into the behavior of alkenes under the influence of noble metal salts and potential applications in chemical synthesis (Bond & Hellier, 1965).

Copolymerization with Ethylene

This compound can also be relevant in the copolymerization of ethylene with other olefins. For example, research exploring the copolymerization behavior of ethylene with various olefins, such as 2-methyl-1-pentene, demonstrates the significance of certain ligands and catalyst systems in achieving high molecular weight copolymers with desirable properties (Itagaki, Fujiki, & Nomura, 2007).

Conformational Study of SnCl4 Complexes

The study of SnCl4 complexes of aldehydes and α,β-unsaturated aldehydes, including 2-pentenal, highlights the importance of conformational analysis in understanding chemical reactions. This research is crucial for comprehending the interactions of such compounds at the molecular level, which can inform various applications in organic chemistry and catalysis (Gung & Yanik, 1996).

Olefin Disproportionation

The disproportionation of olefins, including 2-pentene, has been extensively studied to understand the mechanisms of these reactions. Such studies are essential for developing more efficient processes in the petrochemical industry and for the synthesis of various organic compounds (Adams & Brandenberger, 1969).

Safety and Hazards

2-Ethyl-2-pentenal is a flammable liquid and vapor. It may cause eye, skin, and respiratory tract irritation. It may be harmful if inhaled and may cause central nervous system depression . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2-ethylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWQWFMLBVYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337540
Record name 2-Ethyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3491-57-4
Record name 2-Ethyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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